molecular formula C18H30ClNO2 B583696 (S)-Penbutolol Hydrochloride CAS No. 28291-30-7

(S)-Penbutolol Hydrochloride

Cat. No. B583696
CAS RN: 28291-30-7
M. Wt: 327.893
InChI Key: ITZWQFLTSRCDPC-RSAXXLAASA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Chiral Separation and Identification : (Aboul‐Enein & Islam, 1989) described a high-performance liquid chromatographic method for the direct identification, stereochemical separation, and quantitation of the (+)-R-enantiomer in the clinically used (−)-S-isomer of penbutolol.

  • Impact on Lidocaine Kinetics : (Ochs, Skanderra, Abernethy, & Greenblatt, 1983) found that penbutolol increased the volume of distribution of lidocaine, which could suggest changes in tissue uptake patterns.

  • Determination in Plasma and Urine : A study by (Miner, Binkley, & Bechtol, 1984) developed a liquid-chromatographic method for determining penbutolol and its 4-hydroxy metabolite in plasma and urine.

  • Beta-Adrenergic Blocking Properties : (Schlanz & Thomas, 1990) described penbutolol as a noncardioselective beta-blocker with intrinsic sympathomimetic activity, useful in treating hypertension.

  • Effectiveness in Treating Hypertension : Research by (Torriani et al., 1987) highlighted penbutolol's efficacy in treating recently developed hypertension.

  • Influence on Serum Protein Binding and Pharmacodynamics : (Jorda et al., 1990) studied the decrease in penbutolol's central response and brain uptake due to changes in serum protein binding in mice.

  • Antagonistic Effects on Central 5-HT1A Receptors : (Hjorth, 1992) discovered that (−)-penbutolol acts as an antagonist on central 5-HT1A receptors, making it useful for studying 5-HT1 receptor-mediated functions.

  • Comparison with Hydrochlorothiazide in Hypertension : A study by (Plaen, Elst, & Van Ypersele de Strihou, 1981) compared the effectiveness of penbutolol with hydrochlorothiazide in hypertension treatment.

  • Transdermal Delivery Research : (Ita & Popova, 2016) investigated the effects of sonophoresis and chemical penetration enhancers on the transcutaneous flux of penbutolol sulfate.

  • Effects on Blood Pressure and Catecholamines : (Hansson & Hökfelt, 1975) observed the effects of penbutolol on blood pressure, pulse rate, and catecholamines in hypertensive patients.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWQFLTSRCDPC-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Penbutolol Hydrochloride

Citations

For This Compound
2
Citations
SH Troøyen, L Bocquin, AL Tennfjord, K Klungseth… - Catalysts, 2022 - mdpi.com
The β-blocker (S)-esmolol, has been synthesized in 97% enantiomeric excess and 26% total yield in a four-step synthesis, with a transesterification step of the racemic chlorohydrin …
Number of citations: 2 www.mdpi.com
L Bocquin - 2022 - ntnuopen.ntnu.no
Beta blockers are medications used to reduce blood pressure. In commercial beta blockers, the active pharmaceutical ingredient (API) is always a chiral molecule, and is usually …
Number of citations: 0 ntnuopen.ntnu.no

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